molecular formula C13H11N5 B11691910 isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone

isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No.: B11691910
M. Wt: 237.26 g/mol
InChI Key: SNMXNQRKRHANMS-OQLLNIDSSA-N
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Description

Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antiparasitic, antioxidant, and anticancer properties . The structure of this compound consists of a benzimidazole ring attached to a hydrazone moiety, which is further connected to an isonicotinaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone typically involves the condensation reaction between isonicotinaldehyde and 1H-benzimidazol-2-ylhydrazine. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction can be represented as follows:

Isonicotinaldehyde+1H-benzimidazol-2-ylhydrazineIsonicotinaldehyde 1H-benzimidazol-2-ylhydrazone\text{Isonicotinaldehyde} + \text{1H-benzimidazol-2-ylhydrazine} \rightarrow \text{this compound} Isonicotinaldehyde+1H-benzimidazol-2-ylhydrazine→Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone has several scientific research applications:

Properties

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C13H11N5/c1-2-4-12-11(3-1)16-13(17-12)18-15-9-10-5-7-14-8-6-10/h1-9H,(H2,16,17,18)/b15-9+

InChI Key

SNMXNQRKRHANMS-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=NC=C3

solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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